β-Amino Acid Backbone Confers Exclusive Recognition by BAP-Positive Pathogens Over α-AMC Substrates
β-Ala-AMC·TFA is specifically hydrolyzed by β-alanyl aminopeptidase (BAP), an enzyme expressed exclusively by Pseudomonas aeruginosa, Burkholderia cepacia, and Serratia marcescens among clinically relevant Gram-negative bacteria [1]. In contrast, the closest structural analog L-Ala-AMC is a substrate for broad-specificity alanyl aminopeptidases (APN, EC 3.4.11.2) and is not recognized by BAP, as demonstrated by species-level enzyme activity profiling [1]. This differential recognition provides qualitative species discrimination in mixed bacterial populations.
| Evidence Dimension | Enzyme recognition selectivity |
|---|---|
| Target Compound Data | Hydrolyzed by β-alanyl aminopeptidase (BAP) from P. aeruginosa, B. cepacia, S. marcescens [1] |
| Comparator Or Baseline | L-Ala-AMC: not hydrolyzed by BAP; hydrolyzed by broad-specificity alanyl aminopeptidases |
| Quantified Difference | Qualitative: BAP-positive vs. BAP-negative species discrimination (no cross-reactivity) |
| Conditions | In vitro bacterial aminopeptidase activity profiling; culture-based assays |
Why This Matters
Enables species-selective detection of P. aeruginosa, B. cepacia, and S. marcescens in polymicrobial clinical or environmental samples, where α-amino acid-AMC substrates would yield false-positive signals from ubiquitous alanyl aminopeptidase activity.
- [1] Váradi, L., Hibbs, D. E., Orenga, S., Babolat, M., Perry, J. D., & Groundwater, P. W. (2019). A Selective, Dual Emission β-Alanine Aminopeptidase Activated Fluorescent Probe for the Detection of Pseudomonas aeruginosa, Burkholderia cepacia, and Serratia marcescens. Molecules, 24(19), 3550. View Source
